4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate
Overview
Description
4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate is a chemical compound with the molecular formula C10H7NO5SThis compound is characterized by its orange to brown powder or crystalline form and is known for its applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate typically involves the nitration of 1-naphthol-4-sulfonic acid followed by reduction to form the nitroso derivative. The reaction conditions often include the use of nitric acid and sulfuric acid for the nitration step, followed by reduction using reagents such as sodium dithionite .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydroxyl and nitroso groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted naphthalenesulfonic acids .
Scientific Research Applications
4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate involves its ability to form complexes with metal ions. The nitroso and hydroxyl groups in the compound act as ligands, binding to metal ions and forming stable complexes. These complexes can then be detected spectrophotometrically, making the compound useful in analytical chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-naphthalenesulfonic acid: Similar in structure but lacks the nitroso group.
2-Nitroso-1-naphthol-4-sulfonic acid: Another name for the same compound.
4-Amino-1-naphthalenesulfonic acid: Contains an amino group instead of a nitroso group
Uniqueness
4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate is unique due to its specific combination of hydroxyl, nitroso, and sulfonic acid groups, which confer distinct chemical reactivity and binding properties. This makes it particularly useful in metal ion detection and other analytical applications .
Properties
IUPAC Name |
4-hydroxy-3-nitrosonaphthalene-1-sulfonic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5S.H2O/c12-10-7-4-2-1-3-6(7)9(17(14,15)16)5-8(10)11-13;/h1-5,12H,(H,14,15,16);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVIXKPCLUDQER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=O)S(=O)(=O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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